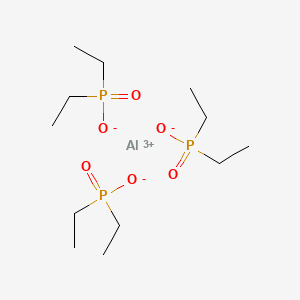
Aluminum Diethylphosphinate
Cat. No. B1592175
Key on ui cas rn:
225789-38-8
M. Wt: 149.08 g/mol
InChI Key: GNQAGTIQCCWTSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07635785B2
Procedure details


1500 g (14 mol) of sodium hypophosphite monohydrate and 35 g of concentrated sulfuric acid were dissolved in 7.5 kg of water and used as initial charge in a 16 l jacketed pressure reactor composed of enameled steel. Once the reaction mixture had been heated to 10° C., ethylene was introduced by way of a reducing valve set to 6 bar until saturation had been reached in the reactor. A solution of 80 g (5 mol %) of hydrogen peroxide (33% by weight) in 300 g of water was metered in uniformly over a period of 6 h with constant stirring at an ethylene pressure of 6 bar and a temperature of from 100 to 110° C. After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C., 746 g (4.67 mol of aluminum) of aluminum acetate in 2254 g of water were added within a period of 60 min. The resultant solid was then filtered off, washed with 2 l of hot water, and vacuum-dried at 130° C. Yield: 1721 g (93.5% of theory).



[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two




Name
aluminum acetate
Quantity
746 g
Type
reactant
Reaction Step Six


Identifiers


|
REACTION_CXSMILES
|
O.[PH2:2]([O-:4])=[O:3].[Na+].S(=O)(=O)(O)O.C=C.OO.[C:15]([O-])(=O)[CH3:16].[Al+3:19].[C:20]([O-])(=O)[CH3:21].[C:24]([O-])(=O)[CH3:25]>O>[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21].[Al+3:19].[CH2:24]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:25].[CH2:20]([P:2]([CH2:15][CH3:16])(=[O:4])[O-:3])[CH3:21] |f:0.1.2,6.7.8.9,11.12.13.14|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[PH2](=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
35 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
7.5 kg
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
[Compound]
|
Name
|
steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Four
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
OO
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C=C
|
Step Six
|
Name
|
aluminum acetate
|
|
Quantity
|
746 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Al+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
2254 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Seven
|
Name
|
|
|
Quantity
|
300 g
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
as initial charge in a 16 l jacketed pressure reactor
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of 6 h
|
|
Duration
|
6 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
of from 100 to 110° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After a continued reaction time of 1 h, depressurization of the reactor, and cooling to about 90° C.
|
|
Duration
|
1 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resultant solid was then filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2 l of hot water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
vacuum-dried at 130° C
|
Outcomes


Product
|
Name
|
Aluminum Diethylphosphinate
|
|
Type
|
|
|
Smiles
|
C(C)P([O-])(=O)CC.[Al+3].C(C)P([O-])(=O)CC.C(C)P([O-])(=O)CC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

